4-(2-Phenylethenyl)cinnoline
Description
4-[(E)-2-Phenylethenyl]cinnoline is a cinnoline derivative featuring a trans-stilbene-like substituent at the 4-position of the cinnoline core. Cinnoline, a heterocyclic aromatic compound with two nitrogen atoms in adjacent positions, is structurally analogous to quinazoline but differs in nitrogen placement.
Properties
CAS No. |
6334-39-0 |
|---|---|
Molecular Formula |
C16H12N2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
4-(2-phenylethenyl)cinnoline |
InChI |
InChI=1S/C16H12N2/c1-2-6-13(7-3-1)10-11-14-12-17-18-16-9-5-4-8-15(14)16/h1-12H |
InChI Key |
VQXIUGSZPAZYGV-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CN=NC3=CC=CC=C32 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CN=NC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(E)-2-phenylethenyl]cinnoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-alkylpyridazine with nitrostyrene in the presence of a base such as piperidine in dioxane at elevated temperatures (e.g., 100°C) . This microwave-assisted method is efficient and yields bioactive cinnoline derivatives.
Industrial Production Methods: Industrial production of cinnoline derivatives, including 4-[(E)-2-phenylethenyl]cinnoline, often employs scalable synthetic routes that prioritize yield and purity. Methods such as the Widman–Stoermer synthesis, which involves the ring-closing reaction of an α-vinyl-aniline with hydrochloric acid and sodium nitrite, are commonly used . These methods are optimized for large-scale production and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-[(E)-2-phenylethenyl]cinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert nitro groups to amines or reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the cinnoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products: The major products formed from these reactions include hydroxylated, aminated, and halogenated derivatives of 4-[(E)-2-phenylethenyl]cinnoline, which can be further utilized in various applications.
Scientific Research Applications
4-[(E)-2-phenylethenyl]cinnoline has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Due to its pharmacological potential, it is investigated as a lead compound for developing new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(E)-2-phenylethenyl]cinnoline involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it may inhibit kinases involved in cancer cell proliferation or modulate neurotransmitter receptors in the nervous system . The exact mechanism depends on the specific biological context and the target of interest.
Comparison with Similar Compounds
Quinazolinone Derivatives
Example Compound : 3-Phenyl-2-[(E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one ()
- Structural Differences: Replaces the cinnoline core with a quinazolinone ring (two nitrogen atoms in non-adjacent positions).
- Synthesis : Confirmed via FT-IR, NMR, and mass spectrometry; involves introducing sulfonamide groups to enhance COX-2 inhibition .
- Biological Activity :
Benzimidazole Derivatives
Example Compound : 2-[(E)-2-Phenylethenyl]-1H-benzimidazole (VIb, )
- Structural Differences: Replaces cinnoline with a benzimidazole core (two nitrogen atoms in a fused benzene-imidazole system).
- Applications : Used in photodynamic therapy (PDT) due to π-extended conjugation enhancing light absorption .
- Synthesis : Synthesized via condensation reactions; purity verified via IR and mass spectrometry.
Anthracene-Based Photosensitizers
Example Compound : 9-[(E)-2-Phenylethenyl]anthracene ()
- Structural Differences: Anthracene core (three fused benzene rings) vs. cinnoline.
- Photophysical Properties: Molar extinction coefficient: 11,276 dm³mol⁻¹cm⁻¹ at 365 nm (ANT-SCH3 derivative). Monomer conversion: 62% in photo-curable resins under UV light .
Natural Product Derivatives
Example Compound : 3-(4-Hydroxyphenyl)-2-(2-phenylethenyl) ()
- Source: Isolated from Evolvulus alsinoides leaf extract.
| Property | 4-[(E)-2-Phenylethenyl]Cinnoline | Natural Derivative |
|---|---|---|
| Origin | Synthetic | Plant-derived |
| Biological Role | Not reported | Antioxidant/enzyme inhibition |
Piperazine and Morpholine Derivatives
Example Compounds :
- 1-(Diphenylmethyl)-4-[(1RS,3E)-4-phenyl-1-[(E)-2-phenylethenyl]-3-buten-1-yl]piperazine (Cinnarizine impurity, ).
- 4-[(1E)-2-Phenylethenyl]morpholine ().
- Structural Role : The phenylethenyl group enhances lipophilicity and π-stacking in pharmaceutical impurities .
| Property | 4-[(E)-2-Phenylethenyl]Cinnoline | Piperazine Derivative |
|---|---|---|
| Core Structure | Cinnoline | Piperazine |
| Application | Not reported | Pharmaceutical impurity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
